![molecular formula C23H29N3O3 B568871 AKB48 N-Pentanoic Acid CAS No. 1630022-94-4](/img/structure/B568871.png)
AKB48 N-Pentanoic Acid
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Overview
Description
AKB48 N-Pentanoic Acid is a potential urinary metabolite of AKB48 . AKB48 is a pentyl indazole with structural similarity to JWH 018 adamantyl carboxamide and STS-135, which are synthetic cannabinoids that may be sold for recreational use .
Molecular Structure Analysis
The molecular formula of this compound is C23H29N3O3 . It is characterized by the carboxylation of the N-alkyl chain .
Scientific Research Applications
High-Throughput Prediction and Detection : A study by Materazzi et al. (2017) demonstrated the use of Near-Infrared Spectroscopy (NIR) combined with chemometrics as a high-throughput tool for detecting AKB48 in complex matrices. This method offers a rapid, cost-effective approach for identifying new psychoactive substances like AKB48 in illicit products (Materazzi, Peluso, Ripani, & Risoluti, 2017).
Screening and Quantification in Urine : Gundersen, Spigset, and Josefsson (2018) developed a sensitive screening method using Ultra-High Pressure Liquid Chromatography–Quadrupole Time of Flight–Mass Spectrometry (UHPLC–QTOF–MS) for detecting metabolites of AKB48 in urine. This method is robust and suitable for routine use, highlighting its importance in drug withdrawal programs (Gundersen, Spigset, & Josefsson, 2018).
NMR Assignment for Seized Products : Amato et al. (2014) reported on the detection of AKB48 in herbal incense seized in Italy, using gas chromatography-mass spectrometry (GC-MS) and high-resolution nuclear magnetic resonance (NMR) analysis. This study aids in the identification of AKB48 in future forensic investigations (Amato et al., 2014).
Pharmacological and Behavioral Effects in Rats : Bilel et al. (2019) investigated the in vivo pharmacological and behavioral effects of AKB48 in rats. The study found that AKB48 at low doses stimulated dopamine release and impaired visual sensorimotor responses, highlighting its significant neurochemical and behavioral impacts (Bilel et al., 2019).
In Vitro and In Vivo Pharmacological Studies : Canazza et al. (2016) conducted in vitro and in vivo studies on AKB48 and its fluorinate derivative 5F-AKB48. They observed effects like hypothermia, increased pain threshold, catalepsy, and reduced motor activity in mice. This study sheds light on the pharmacological effects and potential health risks of synthetic cannabinoids (Canazza et al., 2016).
Safety and Hazards
Exposure to AKB48 N-Pentanoic Acid can potentially be harmful. It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, it can also have harmful effects, such as nausea, headache, and respiratory difficulties .
Mechanism of Action
Target of Action
AKB48 N-Pentanoic Acid is a synthetic cannabinoid . Synthetic cannabinoids are designed to bind to the same cannabinoid receptors in the brain that THC does . Although they bind to the same receptors, their effects can be very different and unpredictable . They can be much more potent than THC .
Mode of Action
This compound is a potential urinary metabolite of AKB48, characterized by carboxylation of the N-alkyl chain . The carboxylation of the N-alkyl chain is a significant metabolic process that allows the compound to interact with its targets .
Biochemical Pathways
The major metabolic pathways of this compound involve the oxidation on the adamantyl moiety . This oxidation is primarily mediated by the CYP3A4 enzyme . The involvement of multiple cytochrome P450 isoenzymes in the metabolism of this compound suggests that a co-consumption with other drugs is unlikely to have an impact on its metabolism .
Pharmacokinetics
It is known that synthetic cannabinoids like akb48 are extensively metabolized, and their metabolites can be detected in urine
Result of Action
Synthetic cannabinoids often have unpredictable and severe effects, including nausea, anxiety, paranoia, brain swelling, seizures, hallucinations, aggression, heart palpitations, and chest pains . These effects are likely due to the compound’s interaction with cannabinoid receptors in the brain .
properties
IUPAC Name |
5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCIJYXHEYJYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043149 |
Source
|
Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1630022-94-4 |
Source
|
Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of AKB48 N-pentanoic acid in the context of the research?
A1: this compound is a metabolite of AKB48, a synthetic cannabinoid. The research focuses on developing a sensitive and robust method for detecting and quantifying various synthetic cannabinoid metabolites, including this compound, in urine samples []. This method is crucial for monitoring the prevalence of these substances in drug withdrawal programs and understanding their usage patterns.
Q2: How was this compound analyzed in the study?
A2: The research employed a technique called Ultra-High Pressure Liquid Chromatography–Quadrupole Time of Flight–Mass Spectrometry (UHPLC–QTOF–MS) to analyze urine samples for this compound []. This sophisticated method allows for the separation, identification, and quantification of the metabolite with high sensitivity and accuracy, even at low concentrations.
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